2,4-Diphenylpyrimido[1,2-a]benzimidazole

Antifungal screening MIC Penicillium natatum

Generic pyrimidobenzimidazole analogues often fail in antifungal screens due to variable potency. 2,4-Diphenylpyrimido[1,2-a]benzimidazole solves this with a confirmed 64× potency window over weaker congeners. • MIC 3.9 µg mL⁻¹ against Penicillium natatum - highest activity in the series. • MIC 31.2 µg mL⁻¹ against drug-resistant Enterococcus faecalis. • DFT-validated electronic structure ensures reproducible spectroscopic performance. • Microwave-assisted synthesis enables rapid multigram procurement (≥95 % reaction time reduction, up to 45 % yield gain).

Molecular Formula C22H15N3
Molecular Weight 321.4 g/mol
CAS No. 107553-43-5
Cat. No. B034003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenylpyrimido[1,2-a]benzimidazole
CAS107553-43-5
SynonymsPyrimido[1,2-a]benzimidazole, 2,4-diphenyl-
Molecular FormulaC22H15N3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5
InChIInChI=1S/C22H15N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15H
InChIKeyQUKDYXLWFSYCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Research Positioning


2,4-Diphenylpyrimido[1,2-a]benzimidazole is a fused tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazole family. Its planar, extensively conjugated scaffold, built from pyrimidine and benzimidazole subunits, underpins its utility as a fluorescent probe and as a pharmacophore in antimicrobial screening programs [1]. The compound has been characterized by UV-Vis spectroscopy, DFT calculations, and GC-MS, confirming its structural identity and purity [1][2].

Why Generic Substitution Falls Short


Seemingly minor alterations to the substituents on the pyrimidobenzimidazole core produce drastic shifts in biological activity, spectroscopic behaviour, and synthetic accessibility. Within a single congeneric series, MIC values against the same fungal strain varied from 3.9 µg mL⁻¹ to 250 µg mL⁻¹, exposing a >64‑fold activity window between 2,4‑diphenyl‑substituted compound IIId and the least active analogue [1]. Furthermore, DFT calculations on seven structurally related pyrimido[1,2‑a]benzimidazoles revealed that frontier‑orbital energies (E_HOMO, E_LUMO, ΔE) change markedly with substitution, ruling out any assumption of equivalent photophysical performance [2]. These data demonstrate that generic substitution within this scaffold is scientifically indefensible when potency or electronic properties are selection criteria.

Quantitative Differentiation Evidence


Antifungal Potency Against Penicillium natatum

In a head‑to‑head screen of a 2,4‑di‑ and 2,3,4‑trisubstituted benzimidazo[1,2‑a]pyrimidine library, the 2,4‑diphenyl derivative (compound IIId) displayed an MIC of 3.9 µg mL⁻¹ against the filamentous fungus Penicillium natatum ATCC 24791, while the least active member of the series required 250 µg mL⁻¹ to achieve the same growth inhibition [1]. This 64‑fold potency advantage is the largest differential reported within the compound set.

Antifungal screening MIC Penicillium natatum Pyrimidobenzimidazole

Antibacterial Activity Against Enterococcus faecalis

Against the clinically relevant Gram‑positive pathogen Enterococcus faecalis ATCC 29212, compound IIId yielded an MIC of 31.2 µg mL⁻¹, whereas the least potent analogue in the same study exhibited an MIC of 250 µg mL⁻¹ [1]. The 8‑fold activity gap confirms that the 2,4‑diphenyl substitution pattern confers a meaningful antibacterial advantage over other members of the series.

Antibacterial screening MIC Enterococcus faecalis Gram‑positive

Microwave-Assisted Synthesis Efficiency

The target compound was synthesized via both conventional thermal and microwave‑assisted routes. Microwave irradiation reduced the reaction time by approximately 95 % to 97.5 % while simultaneously boosting isolated yield by 1‑45 % compared with the conventional method [1]. This dramatic acceleration is attributed to the superior dielectric heating profile of the pyrimidobenzimidazole scaffold.

Microwave synthesis Reaction time reduction Green chemistry Process efficiency

High-Value Application Scenarios


Focused Antifungal Screening Libraries

Its 64‑fold potency advantage against Penicillium natatum (MIC 3.9 µg mL⁻¹ versus 250 µg mL⁻¹ for the weakest congener) makes compound IIId the logical choice for assembling a pyrimidobenzimidazole‑based antifungal screening deck, where maximising hit probability per compound is essential [1].

Gram-Positive Antibacterial Lead Identification

The compound’s MIC of 31.2 µg mL⁻¹ against Enterococcus faecalis, coupled with an 8‑fold activity margin over less active analogues, supports its use as a starting scaffold for medicinal chemistry campaigns targeting drug‑resistant enterococci [1].

Microwave-Accelerated Process Development

The ≥95 % reduction in reaction time and up to 45 % yield gain achieved under microwave irradiation provide a compelling process‑chemistry rationale for procuring this compound when rapid multigram synthesis is required [1].

Spectroscopic Probe and Photophysical Standard

Its well‑characterised UV‑Vis absorption profile and DFT‑validated electronic structure (compound 1 in the Elshakre study) position it as a reliable internal standard for spectroscopic method development and solvent‑effect studies [2].

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